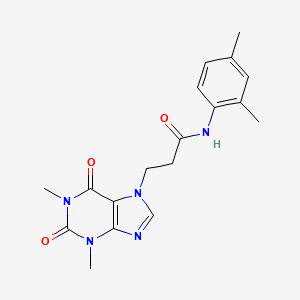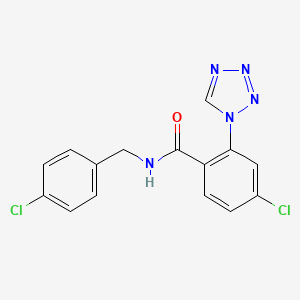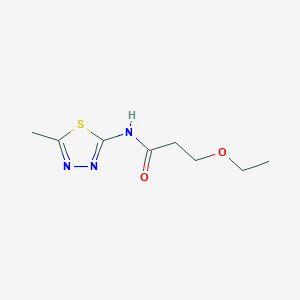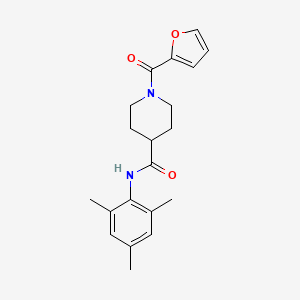![molecular formula C28H25NO6 B11161511 (2S)-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11161511.png)
(2S)-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, a dimethyl chromen-2-one moiety, and a phenylacetic acid group, making it a unique and potentially valuable molecule for various applications.
準備方法
The synthesis of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of phenol with ethyl acetoacetate, followed by cyclization.
Introduction of the benzyl group: This step involves the alkylation of the chromen-2-one core with benzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the acetamido group: This can be done by reacting the benzylated chromen-2-one with chloroacetyl chloride, followed by amination with ammonia or an amine.
Coupling with phenylacetic acid: The final step involves the esterification or amidation of the intermediate with phenylacetic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chromen-2-one moiety to a dihydro derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
科学的研究の応用
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, make it a valuable candidate for biological research.
Medicine: Its structural features suggest potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chromen-2-one moiety may interact with enzymes or receptors, leading to modulation of their activity. The benzyl and phenylacetic acid groups may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar compounds to 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID include other coumarin derivatives, such as:
- 4-(((3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)METHYL)BENZOIC ACID
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- Coumarin–triazole derivatives
These compounds share structural similarities with the target compound but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.
特性
分子式 |
C28H25NO6 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC名 |
(2S)-2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C28H25NO6/c1-17-21-13-14-23(34-16-24(30)29-25(27(31)32)20-11-7-4-8-12-20)18(2)26(21)35-28(33)22(17)15-19-9-5-3-6-10-19/h3-14,25H,15-16H2,1-2H3,(H,29,30)(H,31,32)/t25-/m0/s1 |
InChIキー |
FEKYYLISESYEKZ-VWLOTQADSA-N |
異性体SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4 |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Methoxy-phenyl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B11161436.png)


![N-(2,4-dimethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11161462.png)


![N-[4-(aminosulfonyl)phenethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11161475.png)

![Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B11161482.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-beta-alanine](/img/structure/B11161501.png)
![3-(butanoylamino)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11161503.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}benzamide](/img/structure/B11161506.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B11161507.png)
